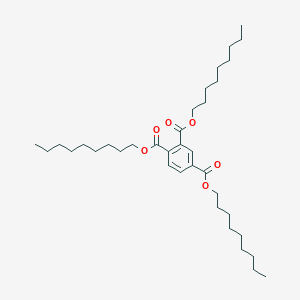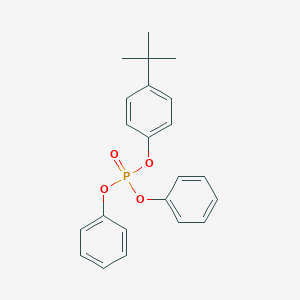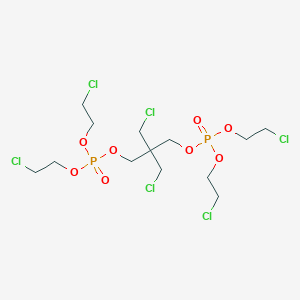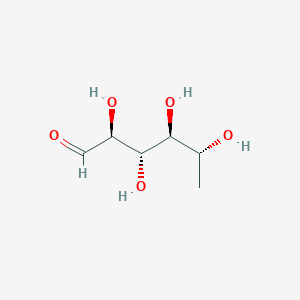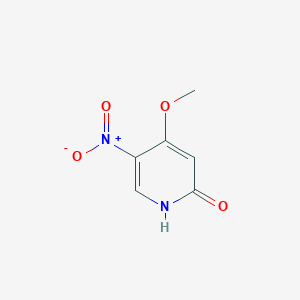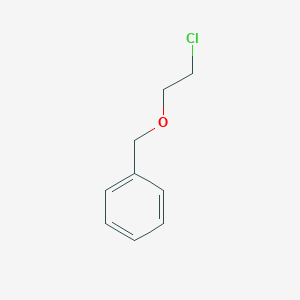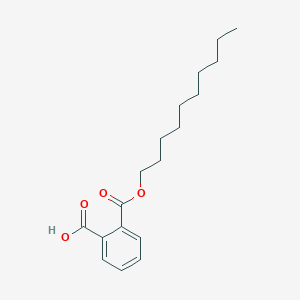
氟苯二酰胺
描述
Synthesis Analysis
The synthesis of flubendiamide involves complex chemical processes designed to achieve its potent pesticidal properties. While specific synthesis pathways are proprietary to the manufacturing companies, the general approach involves the assembly of the compound's unique benzodiazepine core, which is essential for its mode of action. Research focuses on optimizing these synthesis routes to enhance efficiency and reduce environmental impact.
Molecular Structure Analysis
Flubendiamide's molecular structure is characterized by a phthalic acid diamide backbone, crucial for its activity against target pests. This structure interacts with the ryanodine receptor in a way that is distinct from other classes of insecticides, providing a novel mode of action that is effective even against pests resistant to other insecticides. The structure's stability and reactivity are key to its effectiveness and persistence in the environment.
Chemical Reactions and Properties
The chemical properties of flubendiamide, such as its stability under various environmental conditions and its reactivity with other substances, determine its suitability for use in different agricultural settings. Its relatively stable nature under sunlight and its moderate solubility in water make it an effective insecticide for foliar application. However, these properties also necessitate careful management to avoid unintended environmental consequences.
Physical Properties Analysis
Flubendiamide's physical properties, including its melting point, solubility in various solvents, and vapor pressure, are critical for its formulation into commercial products. These properties affect how the insecticide can be applied, its persistence in the environment, and its behavior in the presence of crops and pests.
Chemical Properties Analysis
The chemical behavior of flubendiamide, including its degradation products and interaction with soil and water, is essential for understanding its environmental impact. Studies focus on its half-life in different environments, its mobility in soil, and its potential for bioaccumulation. These aspects are crucial for assessing the risks associated with its use and for developing guidelines to mitigate potential environmental and health impacts.
- Anastassiadou et al. (2020) discuss the review of maximum residue levels for flubendiamide, providing insights into its regulatory status and environmental considerations EFSA Journal.
科学研究应用
1. 钙通道调节
由日本农药株式会社开发的氟苯二酰胺因其以物种特异性方式激活敏感的钙释放通道(RyR)而受到认可。它已被证明可以稳定开放状态下的昆虫 RyR,并降低通道活性的钙依赖性。这种调节导致昆虫 Ca2+ 泵活性的显着刺激,表明 Ca2+ 释放与 Ca2+ 泵之间紧密的官能耦合。这种机制在控制细胞内 Ca2+ 稳态中起着至关重要的作用 (Masaki 等人,2006 年)。
2. 对脂肪生成的影響
研究表明,类雷尼兰杀虫剂氟苯二酰胺可以影响脂肪生成。在使用 3T3-L1 脂肪细胞的研究中,氟苯二酰胺处理增加了甘油三酯含量,并增加了脂肪细胞分化关键调节因子的表达。这表明氟苯二酰胺通过 AMPKα 介导的途径促进脂肪生成 (Sun 等人,2018 年)。
3. 对非目标生物的影响
已证明氟苯二酰胺会影响非目标生物黑腹果蝇的视觉和运动活动。研究表明,暴露于氟苯二酰胺的黑腹果蝇乙酰胆碱酯酶活性显着降低,而细胞色素 P450 活性增加。观察到行为的改变会遗传给后代 (Sarkar、Roy 和 Roy,2018 年)。
4. 鳞翅目昆虫的杀虫剂机制
氟苯二酰胺通过靶向莱尼odine受体(RyR)Ca(2+)释放通道,对鳞翅目昆虫表现出选择性杀虫活性。其在鳞翅目 RyR 中的敏感性分子特征提供了氟苯二酰胺物种特异性作用的见解 (Kato 等人,2009 年)。
5. 环境影响和生物降解
研究集中在氟苯二酰胺的环境影响上,特别是其在土壤中的持久性和对蚯蚓等非目标生物的潜在毒性。已经探索了细菌菌株(如金黄杆菌属 sp. 菌株 SSJ1)对氟苯二酰胺的生物降解,作为减轻环境污染的一种手段 (Jadhav 和 David,2016 年)。
作用机制
Flubendiamide is a synthetic insecticide that has gained considerable attention in the agricultural field due to its unique mode of action and excellent insecticidal activity . This article will explore the mechanism of action of Flubendiamide, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary target of Flubendiamide is the insect ryanodine receptors (RyRs) . These receptors play a crucial role in muscle contraction and relaxation by regulating the release of calcium ions in the cells . Flubendiamide specifically targets insect RyRs, making it effective against a broad range of destructive agricultural pests .
Mode of Action
Flubendiamide operates by a highly specific biochemical mode of action. It acts as a ryanodine receptor agonist, directly activating the insect RyRs . This activation causes an immediate cessation of feeding in insects, thus avoiding crop damage . The activation of RyRs leads to an overstimulation of these cells, causing permanent muscle contraction, paralysis, and eventually results in the death of the insect .
Biochemical Pathways
Flubendiamide affects the calcium signaling pathway in insects. By activating the RyRs, it increases the influx of calcium ions into the cell from the lumen . This influx of calcium ions leads to muscle paralysis in insects . , indicating a high degree of specificity in its action.
Pharmacokinetics
The pharmacokinetics of Flubendiamide involves its absorption, distribution, metabolism, and excretion (ADME). After administration, Flubendiamide is absorbed and widely distributed in the organism, with the highest concentrations found in the liver, adrenals, fat, and kidneys . It is metabolized by oxidation of the methyl groups linked to the aniline ring and at the alkyl bridge between the amide and sulfonyl functions, resulting in various metabolites . Excretion occurs predominantly through bile and feces .
Result of Action
The action of Flubendiamide at the cellular level results in significant changes in the insect’s physiology. It causes structural damage to the liver tissue of zebrafish . It also significantly changes the activity of catalase (CAT) and the contents of malondialdehyde (MDA) and glutathione (GSH) in the liver of zebrafish . Moreover, it significantly changes the mRNA expression levels of cell apoptosis-related genes, including p53, puma, caspase-3, caspase-9, apaf-1, and bax in the liver of zebrafish .
Action Environment
The action, efficacy, and stability of Flubendiamide can be influenced by various environmental factors. For instance, the bio-efficacy of Flubendiamide against pests was found to be effective under field conditions during rainy seasons . It was also found safe to different natural enemies recorded in the rice field . Due to its widespread use, the environmental risks and food safety have become major concerns .
安全和危害
属性
IUPAC Name |
1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]-3-iodo-2-N-(2-methyl-1-methylsulfonylpropan-2-yl)benzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F7IN2O4S/c1-12-10-13(21(24,22(25,26)27)23(28,29)30)8-9-16(12)32-18(34)14-6-5-7-15(31)17(14)19(35)33-20(2,3)11-38(4,36)37/h5-10H,11H2,1-4H3,(H,32,34)(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNITFSDLCMLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)I)C(=O)NC(C)(C)CS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F7IN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047672 | |
| Record name | Flubendiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility (g/L, 20 °C): p-xylene 0.488; n-heptane 0.000835; methanol 26.0; 1,2-dichloroethane 8.12; acetone 102; ethyl acetate 29.4, In water, 29.9 ug/L at 20 °C | |
| Record name | Flubendiamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.659 at 20 °C | |
| Record name | Flubendiamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<7.5X10-7 mm Hg at 25 °C | |
| Record name | Flubendiamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Ryanodine receptors (RyRs) are a distinct class of ligand-gated calcium channels controlling the release of calcium from intracellular stores. They are located on the sarcoplasmic reticulum of muscle and the endoplasmic reticulum of neurons and many other cell types. Ryanodine, a plant alkaloid and an important ligand used to characterize and purify the receptor, has served as a natural botanical insecticide, but attempts to generate synthetic commercial analogues of ryanodine have proved unsuccessful. Recently /the phthalic acid and diamide/ classes of synthetic chemicals have emerged resulting in commercial insecticides that target insect RyRs. ... /This article reviews/ the structure and functions of insect RyRs and addresses the modes of action of phthalic acid diamides and anthranilic diamides on insect ryanodine receptors. Particularly interesting is the inherent selectivity both chemical classes exhibit for insect RyRs over their mammalian counterparts..., Flubendiamide is a benzenedicarboxamide derivative that shows selective insecticidal activity against lepidopterous insects. The specific modulatory effects of flubendiamide on ryanodine binding in insect muscle microsomal membranes suggest that the ryanodine receptor (RyR) Ca(2+) release channel is a primary target of flubendiamide. ... cDNA encoding a novel RyR from the lepidopterous silkworm RyR (sRyR) /was cloned/ and ... the sensitivity to flubendiamide of the recombinant sRyR in HEK293 cells /was tested/. Confocal localization studies and Ca(2+) imaging techniques revealed that sRyRs form Ca(2+) release channels in the endoplasmic reticulum. Importantly, flubendiamide induced release of Ca(2+) through the sRyR, but not through the rabbit RyR isoforms. Photoaffinity labeling of sRyR deletion mutants using a photoreactive derivative revealed that flubendiamide is mainly incorporated into the transmembrane domain (amino acids 4111-5084) of the sRyR. The rabbit cardiac muscle isoform RyR2 (rRyR2) and the RyR mutant carrying a replacement of the transmembrane domain (residues 4084-5084) with its counterpart sequence from rRyR2 (residues 3936-4968) were not labeled by the photoreactive compound. This replacement in the sRyR significantly impaired the responses to flubendiamide but only marginally reduced the sensitivity to caffeine, a general RyR activator. Furthermore, deletion of the N-terminal sequence (residues 183-290) abolished the responses of the sRyR to flubendiamide but not the sensitivity to caffeine. /These/ results suggest that the transmembrane domain plays an important role in the formation of an action site for flubendiamide, while the N-terminus is a structural requirement for flubendiamide-induced activation of the sRyR., Flubendamide belongs to the phthalic acid diamide class of insecticides for control of adult and larval Lepidoptera. It acts by targeting the ryanodine cell receptor and interfering with the calcium release channel, which is involved in muscle contraction. It is known to stabilize insect ryanodine receptors in an open state in a species-specific manner and to desensitize the calcium dependence of channel activity. Continuous stimulation of muscle contraction by "locking" the calcium channel in an "open" state, leads to muscle paralysis and eventual death of the organism. Whole organism symptoms may include feeding cessation, lethargy, paralysis, and death. | |
| Record name | Flubendiamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS RN |
272451-65-7 | |
| Record name | Flubendiamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272451-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flubendiamide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272451657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flubendiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedicarboxamide, N2-[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUBENDIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEV84ZI4K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flubendiamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
217.5-220.7 °C | |
| Record name | Flubendiamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does flubendiamide exert its insecticidal activity?
A1: Flubendiamide is a phthalic acid diamide insecticide that specifically targets insect ryanodine receptors (RyRs). [, , , , , , ] RyRs are calcium channels located on intracellular stores, primarily the sarcoplasmic reticulum (SR) in muscle cells. Flubendiamide binds to a unique site on insect RyRs distinct from the binding site of ryanodine, a classic RyR modulator. [] Upon binding, flubendiamide stabilizes the RyR in an open state, causing a massive release of calcium ions (Ca2+) from the SR into the cytoplasm. [, , ] This uncontrolled Ca2+ release disrupts muscle function, leading to uncoordinated muscle contractions, paralysis, and ultimately death of the insect. [, ]
Q2: How does flubendiamide stimulate Ca2+ pump activity?
A2: Flubendiamide not only induces Ca2+ release but also prominently stimulates Ca2+ pump activity, which is responsible for resequestering Ca2+ back into the SR. [, ] This stimulation is more potent than that observed with classical RyR modulators like ryanodine and caffeine. [] Research suggests that the decrease in luminal Ca2+ concentration, caused by flubendiamide-induced Ca2+ release, is a key mediator for this functional coordination. []
Q3: How does flubendiamide's effect on Ca2+ homeostasis contribute to its insecticidal activity?
A3: Flubendiamide's dual action of stimulating Ca2+ release and Ca2+ reuptake creates a cycle of continuous muscle contraction and relaxation. This sustained muscle activity depletes energy reserves and disrupts normal physiological processes, ultimately leading to insect mortality.
Q4: Are there any other potential target sites for flubendiamide beyond RyRs?
A4: While RyRs are the primary target of flubendiamide, studies have shown that flubendiamide can also inhibit mitochondrial function by interfering with complex I and F0F1-ATPase activity in Helicoverpa armigera. [] This mitochondrial dysfunction, along with the inhibition of midgut proteases, may contribute to the overall insecticidal effect of flubendiamide.
Q5: What is the chemical structure of flubendiamide?
A5: Flubendiamide is a benzenedicarboxamide derivative with the chemical name N2-[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide. []
Q6: What is the molecular formula and weight of flubendiamide?
A6: The molecular formula of flubendiamide is C24H23F7IN2O5S, and its molecular weight is 696.43 g/mol.
Q7: Is there spectroscopic data available for flubendiamide and its related compounds?
A7: Yes, spectroscopic data, including 1H NMR, ESI-MS, and IR spectroscopy, have been used to characterize flubendiamide and its related impurities. [] Additionally, Fourier-transform infrared (FT-IR) and fluorescence spectroscopies have been employed to investigate the interaction between flubendiamide and humic acids. []
Q8: How does the formulation of flubendiamide impact its stability and efficacy?
A9: Flubendiamide is commonly formulated as a water dispersible granule (WDG) or a suspension concentrate (SC). [, , , , ] The formulation can influence the insecticide's stability, solubility, and bioavailability, ultimately affecting its efficacy. Studies have shown that specific formulations, such as microemulsions, can enhance the insecticidal activity and environmental safety of flubendiamide. []
Q9: Which structural domains of flubendiamide are critical for its selective action on lepidopteran RyRs?
A10: Research has identified two key structural domains in flubendiamide crucial for its selective action: the divergent region 1 (DR1) and the central domain. [] Replacing the DR1 of silkworm RyR (sRyR) with that from rabbit RyR2 significantly reduced the sensitivity to flubendiamide, suggesting its role in species-specific binding. [] Additionally, the central domain, specifically threonine at position 3906, is involved in the orientation and binding of flubendiamide. []
Q10: Have any modifications to the flubendiamide structure been explored to improve its insecticidal activity or reduce its toxicity?
A11: Yes, research has focused on modifying the flubendiamide structure to enhance its properties. One study replaced the hexafluoroisopropyl group with a alkoxyhexafluoroisopropyl moiety, resulting in analogues with comparable insecticidal activity against Mythimna separata but with reduced toxicity to Daphnia magna. []
Q11: How does the G4866E mutation in diamondback moth RyR affect flubendiamide sensitivity?
A12: The G4866E mutation, located in the S4 transmembrane segment of diamondback moth RyR, confers resistance to diamide insecticides, including flubendiamide. [] This mutation disrupts flubendiamide-induced channel activation while maintaining sensitivity to caffeine and flubendiamide binding. []
Q12: How stable is flubendiamide under different storage conditions?
A12: While specific stability data under different storage conditions is limited in the provided research, the formulation of flubendiamide plays a crucial role in its shelf life. The use of appropriate stabilizing agents and packaging materials can help maintain the insecticide's potency and prevent degradation during storage.
Q13: What formulation strategies can be employed to improve flubendiamide's solubility or bioavailability?
A14: Microemulsions, [] as mentioned earlier, represent one strategy to enhance flubendiamide's solubility and bioavailability. Other approaches include the use of co-solvents, surfactants, and encapsulation techniques. These strategies aim to improve the insecticide's dispersion, penetration, and uptake by target insects.
Q14: What is known about the absorption, distribution, metabolism, and excretion (ADME) of flubendiamide in insects?
A15: While detailed ADME studies in insects are limited in the provided research, flubendiamide is known to penetrate the insect cuticle and reach its target site, the RyR, in muscle tissues. [] The insecticide is metabolized to des-iodo flubendiamide, which also exhibits insecticidal activity but is generally less potent than the parent compound. [, , , ]
Q15: Has the efficacy of flubendiamide been evaluated in laboratory and field settings?
A16: Yes, numerous studies have investigated the effectiveness of flubendiamide against various lepidopteran pests in both laboratory and field conditions. [, , , , , , , , , , , , , , , , , , ] These studies have demonstrated flubendiamide's high insecticidal activity against a wide range of economically important pests, including Helicoverpa armigera, Spodoptera litura, Tuta absoluta, and Chilo suppressalis.
Q16: Has resistance to flubendiamide been reported in insect populations?
A18: Yes, resistance to flubendiamide has been documented in several lepidopteran pest species, including Tuta absoluta, Plutella xylostella (diamondback moth), and Helicoverpa armigera. [, , ] This resistance development highlights the need for implementing insecticide resistance management strategies to prolong the effectiveness of flubendiamide.
Q17: What are the known mechanisms of flubendiamide resistance?
A19: Target-site mutations in the RyR gene are the primary mechanism of resistance to flubendiamide. [, , , ] The G4866E mutation in Plutella xylostella is a well-characterized example. [, ] Additionally, metabolic resistance involving detoxification enzymes, such as esterases and cytochrome P450s, may also contribute to flubendiamide resistance. [, ]
Q18: Is there evidence of cross-resistance between flubendiamide and other insecticides?
A20: Studies have shown varying levels of cross-resistance between flubendiamide and other diamide insecticides, such as chlorantraniliprole and cyantraniliprole. [, ] The extent of cross-resistance depends on the specific mutations involved and can influence the choice of alternative insecticides for resistance management.
Q19: Are there any studies investigating the potential long-term effects of flubendiamide exposure in animals or humans?
A19: The provided research does not include data on long-term effects of flubendiamide exposure. Further research is necessary to fully assess its potential chronic toxicity and environmental impact.
Q20: How does flubendiamide degrade in the environment?
A23: The degradation of flubendiamide in the environment is influenced by factors such as soil type, microbial activity, and environmental conditions. [, ] It is primarily degraded through biotic processes, with hydrolysis playing a lesser role. [] Its metabolite, des-iodo flubendiamide, is also found in the environment. [, , , ]
Q21: What are the potential ecotoxicological effects of flubendiamide and its metabolites?
A24: While flubendiamide exhibits low toxicity to most non-target organisms, its effects on aquatic invertebrates, particularly Daphnia magna, raise concerns. [, ] Further research is needed to understand the long-term impacts of flubendiamide and its metabolites on aquatic ecosystems.
Q22: What analytical methods are commonly employed to detect and quantify flubendiamide residues in various matrices?
A25: High-performance liquid chromatography (HPLC) coupled with various detection methods, including photodiode array (PDA) [, , , , , ], ultraviolet (UV) detection [, ], and tandem mass spectrometry (MS/MS) [, , , , , , , , , , ], are widely used to analyze flubendiamide residues. The QuEChERS (quick, easy, cheap, effective, rugged, and safe) method is a popular extraction and cleanup procedure for flubendiamide analysis in food and environmental samples. [, , , , , , ]
Q23: How are analytical methods for flubendiamide validated?
A26: Analytical method validation for flubendiamide involves assessing various parameters, including accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), specificity, and measurement uncertainty. [, , , , , , , , , , , , , ] These validation steps ensure the reliability and robustness of the analytical data generated.
Q24: What are typical LOD and LOQ values for flubendiamide analysis?
A27: The LOD and LOQ for flubendiamide analysis vary depending on the matrix and analytical method employed. Typical LOQ values range from 0.01 to 0.05 mg/kg for food and environmental samples. [, , , , , , , , , , , , ]
Q25: Are there any alternative insecticides that can be used to control lepidopteran pests when flubendiamide resistance is present?
A28: Several alternative insecticides with different modes of action can be considered when flubendiamide resistance is detected. [, , , , , , ] Options include emamectin benzoate, spinosad, indoxacarb, chlorantraniliprole, thiodicarb, and Bacillus thuringiensis-based biopesticides. Rotating or combining insecticides with different modes of action is a crucial strategy for managing insecticide resistance.
Q26: What resources are available for researchers studying flubendiamide?
A26: Various research infrastructures and resources support flubendiamide research. These include:
Q27: When was flubendiamide first discovered and introduced as a commercial insecticide?
A30: Flubendiamide was developed by Nihon Nohyaku Co., Ltd. and introduced as a commercial insecticide in the early 2000s. [, ] It represents the first member of the phthalic acid diamide class of insecticides to be commercialized.
Q28: What are some key milestones in flubendiamide research?
A28: Key milestones in flubendiamide research include:
- Discovery of its unique mode of action targeting insect RyRs. [, , ]
- Elucidation of its species-specific activity against lepidopteran pests. [, ]
- Identification of resistance mechanisms involving target-site mutations and metabolic detoxification. [, , , , ]
- Development of analytical methods for detecting and quantifying flubendiamide residues. [, , , , , , , , , , , , , ]
Q29: How has flubendiamide research fostered collaborations across different scientific disciplines?
A29: Flubendiamide research has brought together experts from various fields, including entomology, chemistry, biochemistry, toxicology, environmental science, and analytical chemistry. These collaborations have been essential for:
- Understanding the complex interactions between flubendiamide and its target site in insects. [, , , ]
- Developing new analogues with improved insecticidal activity and reduced toxicity. []
- Investigating the environmental fate and ecotoxicological effects of flubendiamide. [, , ]
- Developing and validating analytical methods for detecting and quantifying flubendiamide residues. [, , , , , , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




